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Compound of Interest

Compound Name: H-Met-Lys-OH

Cat. No.: B1336571 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

tripeptide H-Met-Lys-OH (Methionyl-Lysyl-Hydroxide). The document is intended for

researchers, scientists, and professionals in the field of drug development, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopic properties. This guide also outlines detailed experimental protocols for

acquiring such data and includes a conceptual workflow for the spectroscopic analysis of

peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and

dynamics of peptides in solution. The following tables summarize the predicted ¹H and ¹³C

NMR chemical shifts for H-Met-Lys-OH in an aqueous solvent such as D₂O. These predictions

are based on the known chemical shifts of the constituent amino acids, methionine and lysine,

and typical values observed for peptide backbone and side-chain atoms. Actual experimental

values may vary depending on factors such as pH, temperature, and solvent conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for H-Met-Lys-OH in D₂O
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Atom Methionine Residue (ppm) Lysine Residue (ppm)

α-CH 4.2 - 4.5 4.1 - 4.4

β-CH₂ 1.9 - 2.2 1.6 - 1.9

γ-CH₂ 2.5 - 2.8 1.3 - 1.6

δ-CH₂ - 1.6 - 1.9

ε-CH₂ - 2.9 - 3.2

S-CH₃ 2.0 - 2.3 -

Amide NH 8.0 - 8.5 (in H₂O/D₂O mixtures) 7.8 - 8.3 (in H₂O/D₂O mixtures)

ε-NH₃⁺ - 7.5 - 8.0 (in H₂O/D₂O mixtures)

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Met-Lys-OH in D₂O

Atom Methionine Residue (ppm) Lysine Residue (ppm)

Carbonyl (C=O) 172 - 176 173 - 177

α-C 53 - 56 54 - 57

β-C 30 - 33 30 - 33

γ-C 31 - 34 22 - 25

δ-C - 27 - 30

ε-C - 40 - 43

S-CH₃ 15 - 18 -

A standard protocol for acquiring NMR spectra of H-Met-Lys-OH is as follows:

Sample Preparation: Dissolve approximately 1-5 mg of the lyophilized tripeptide in 500-600

µL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for peptides.

For the observation of exchangeable amide protons, a solvent mixture of 90% H₂O and 10%
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D₂O is recommended.[1] The concentration of the peptide sample should ideally be between

1-5 mM.[2][3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

1D ¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

Number of Scans: 16 to 64 scans, depending on the sample concentration.[4]

Spectral Width: A spectral width of 12-16 ppm is typically sufficient.[4]

Acquisition Time: 2-4 seconds.[4]

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.[4]

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[4]

1D ¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).[4]

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans

(1024-4096) is required.[4]

Spectral Width: A spectral width of 200-250 ppm.[4]

Acquisition Time: 1-2 seconds.[4]

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to obtain

structural information, a suite of 2D NMR experiments such as COSY (Correlation

Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed. For larger peptides or detailed structural studies, NOESY (Nuclear Overhauser
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Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

experiments can provide information on through-space proton-proton proximities.

Data Processing: The acquired data should be processed using appropriate software (e.g.,

TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline

correction, and referencing of the chemical shifts (e.g., to DSS or TSP).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of H-Met-Lys-OH will be characterized by absorption bands arising

from the amide bonds, the carboxylic acid group, the primary amine groups, and the alkyl and

thioether moieties.

Table 3: Predicted Characteristic IR Absorption Bands for H-Met-Lys-OH

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

~3300 Amide A (N-H) N-H stretch Strong, broad

3000-3300 NH₃⁺ N-H stretch Strong, broad

2850-2960 CH₂, CH₃ C-H stretch Medium

~1730
Carboxylic Acid

(COOH)
C=O stretch Strong

~1650 Amide I C=O stretch Strong

~1550 Amide II N-H bend, C-N stretch Medium

1400-1450 COO⁻
C=O symmetric

stretch
Medium

~1250 Amide III C-N stretch, N-H bend Medium

600-700 C-S C-S stretch Weak to Medium

The precise positions and shapes of these absorption bands can be influenced by factors such

as hydrogen bonding and the physical state of the sample (solid or solution).[1]
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Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a

convenient method for obtaining the IR spectrum of a peptide.

Sample Preparation: For solid-state analysis, a small amount of the lyophilized H-Met-Lys-
OH powder is placed directly onto the ATR crystal. Ensure good contact between the sample

and the crystal surface.

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR

crystal is typically made of diamond or zinc selenide.[1]

Data Acquisition:

Background Scan: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the instrument and the

atmosphere (e.g., CO₂ and water vapor).

Sample Scan: Place the sample on the ATR crystal and collect the spectrum.

Spectral Range: A typical range for analysis is 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides lacking

aromatic amino acids, such as H-Met-Lys-OH, the primary absorption in the far-UV region

arises from the peptide bonds.

Table 4: Predicted UV-Vis Absorption Maxima for H-Met-Lys-OH

Wavelength (λmax) (nm) Chromophore Electronic Transition

~190-220 Peptide Bond n → π* and π → π*
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The thioether group in the methionine side chain may also contribute to a weak absorption

band around 200-220 nm. The absence of aromatic residues (Tryptophan, Tyrosine,

Phenylalanine) means there will be no significant absorbance in the near-UV region (250-300

nm).[5]

Sample Preparation: Prepare a stock solution of H-Met-Lys-OH in a suitable buffer (e.g.,

phosphate buffer) or deionized water. The concentration should be such that the absorbance

at the λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm

path length are required for measurements in the far-UV region.[6]

Data Acquisition:

Blank Measurement: Fill both the sample and reference cuvettes with the buffer or solvent

used to dissolve the peptide and record a baseline.

Sample Measurement: Replace the buffer in the sample cuvette with the peptide solution

and record the absorption spectrum.

Wavelength Range: Scan from approximately 190 nm to 400 nm.[5][6]

Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength.

The wavelength of maximum absorbance (λmax) should be identified. The concentration of

the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient

is known.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

peptide such as H-Met-Lys-OH.
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Caption: Workflow for the spectroscopic analysis of H-Met-Lys-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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